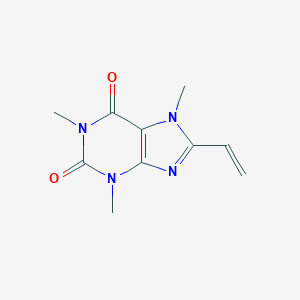
1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a natural stimulant found in coffee, tea, and other beverages. It is widely used as a psychoactive substance and is known for its ability to increase alertness and improve cognitive function.
作用機序
Caffeine acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione increases the release of other neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and respiration, and can cause a release of glucose from the liver. It also stimulates the production of stomach acid, which can lead to gastrointestinal discomfort in some individuals.
実験室実験の利点と制限
Caffeine is a widely used tool in laboratory experiments due to its ability to stimulate the central nervous system and improve cognitive function. However, it is important to note that 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione can have different effects on different individuals, and its effects can be influenced by factors such as age, sex, and genetics.
将来の方向性
There are several areas of future research in the field of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the potential therapeutic effects of this compound in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the effects of this compound on athletic performance and endurance. Additionally, further research is needed to better understand the long-term effects of this compound consumption on human health.
Conclusion:
In conclusion, this compound is a natural stimulant that has been extensively studied for its effects on the human body. It has a wide range of biochemical and physiological effects and is widely used as a tool in laboratory experiments. Future research in the field of this compound will continue to explore its potential therapeutic effects and its effects on athletic performance and endurance.
合成法
Caffeine can be synthesized from xanthine, which is found in tea leaves and coffee beans. The process involves the reaction of xanthine with dimethyl sulfate, followed by the reaction of the resulting compound with ammonia. The resulting product is then purified to obtain pure 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione.
科学的研究の応用
Caffeine has been extensively studied for its effects on the human body. It has been shown to improve cognitive function, increase alertness, and reduce fatigue. It has also been studied for its potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
8-ethenyl-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-6-11-8-7(12(6)2)9(15)14(4)10(16)13(8)3/h5H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASSRPTYAALGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

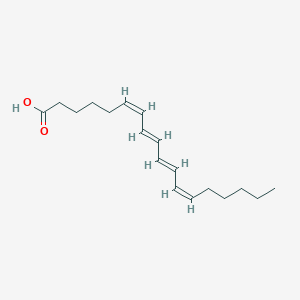
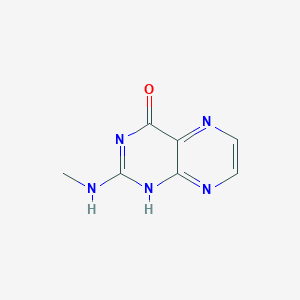
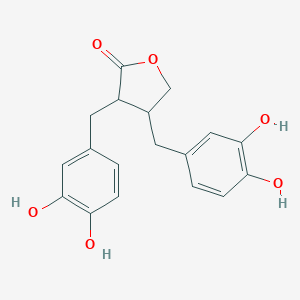
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
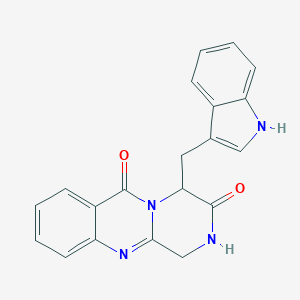

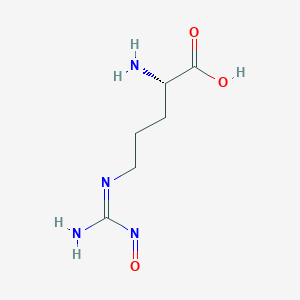

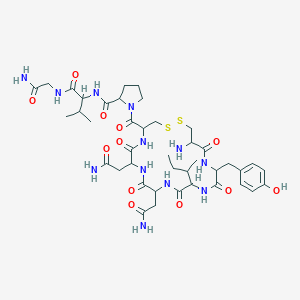
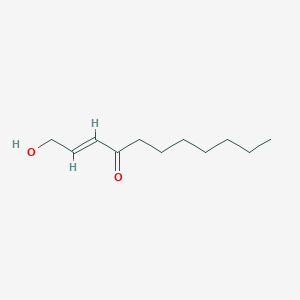

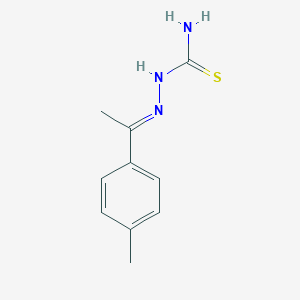
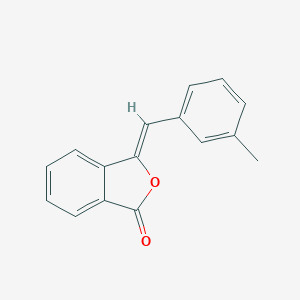
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)